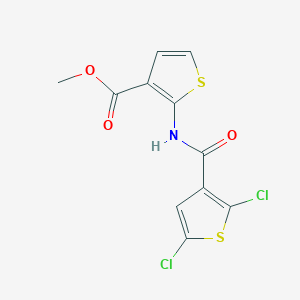

![molecular formula C15H24N4O2 B6501168 tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate CAS No. 1420807-06-2](/img/structure/B6501168.png)

tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate, or TBMP, is an organic compound with a molecular formula of C13H20N4O2. TBMP is a derivative of pyrazine, an aromatic heterocyclic compound, and is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 172-174°C. TBMP has been used in the synthesis of organic compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are important to consider when utilizing this compound.

Scientific Research Applications

TBMP has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as amino acids and peptides. It is also used in the synthesis of heterocyclic compounds, such as pyrazoles and thiophenes. TBMP has been used in the synthesis of pharmaceuticals, including antifungal and anti-inflammatory agents. It is also used in the synthesis of dyes, pigments, and other materials for industrial applications.

Mechanism of Action

The mechanism of action of TBMP is dependent on the application it is used for. In the synthesis of organic compounds, TBMP acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This leads to the formation of a new carbon-carbon bond, resulting in the formation of the desired product. In the synthesis of heterocyclic compounds, TBMP acts as a Lewis acid, forming a complex with the substrate molecule and facilitating the formation of the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of TBMP are dependent on the application it is used for. In organic synthesis, TBMP does not have any significant biochemical or physiological effects. In the synthesis of heterocyclic compounds, TBMP can interact with biological systems and may have an effect on biochemical pathways. However, the effects of TBMP on biochemical pathways have not been extensively studied.

Advantages and Limitations for Lab Experiments

TBMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. TBMP is also a versatile compound, and it can be used in a variety of applications. However, TBMP is not suitable for use in high-temperature reactions, as it has a low melting point. Additionally, TBMP is not suitable for use in reactions involving strong acids or bases, as it can be easily hydrolyzed.

Future Directions

TBMP has a wide range of potential applications in scientific research. Future research should focus on optimizing the synthesis of TBMP and exploring its potential applications in the synthesis of organic compounds and heterocyclic compounds. Additionally, further research should be conducted to investigate the biochemical and physiological effects of TBMP on biological systems. Finally, further research should be conducted to explore the potential uses of TBMP in industrial applications, such as the synthesis of dyes and pigments.

Synthesis Methods

TBMP can be synthesized from the reaction of 4-methylpyrazine-2-carboxaldehyde and tert-butyl piperidine-1-carboxylate. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and proceeds through a nucleophilic addition-elimination mechanism. The reaction is carried out in anhydrous conditions at temperatures ranging from 0-50°C. The reaction can be further optimized by varying the reaction temperature and catalyst concentration.

properties

IUPAC Name |

tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-12(6-10-19)18(4)13-11-16-7-8-17-13/h7-8,11-12H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXWLFFZZZEGRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)

![3-(furan-2-yl)-6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazine](/img/structure/B6501108.png)

![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)

![5-chloro-2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501129.png)

![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)

![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)

![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)